molecular formula C26H20N4 B130597 5-Phenyl-2-trityltetrazole CAS No. 87268-78-8

5-Phenyl-2-trityltetrazole

Cat. No.: B130597
CAS No.: 87268-78-8
M. Wt: 388.5 g/mol
InChI Key: HOCMARZVAUWOFA-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 5-Phenyl-2-trityltetrazole is not mentioned in the search results, it is known that tetrazole derivatives can inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity compared to other fungicidal preparations .

Safety and Hazards

5-Phenyl-2-trityltetrazole is considered hazardous. It is a flammable solid and can be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-2-trityltetrazole can be synthesized through several methods. One common approach involves the reaction of benzonitrile with sodium azide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired tetrazole compound.

Another method involves the reaction of a chloride with an alcohol, where the chloride atom occupies the position adjacent to nitrogen in the ring structure . This method also utilizes x-ray analysis to confirm the structure of the resulting compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-trityltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-trityltetrazole is unique due to its combination of phenyl and trityl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-phenyl-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-29-30(28-25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCMARZVAUWOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391135
Record name 5-phenyl-2-trityltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87268-78-8
Record name 5-phenyl-2-trityltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g (34.2 mmol) of 5-phenyltetrazole in 55 mL of acetone was added 5.0 mL of triethylamine (3.6 g, 35.6 mmol, 1.04 eq). After 15 minutes, a solution of 10.0 g of triphenylmethyl chloride (35.9 mmol, 1.05 eq) in 20 mL of tetrahydrofuran was added and the mixture stirred at room temperature for one hour. Water (75 mL) was slowly added and the mixture stirred for one hour at room temperature. The product was collected by filtration, washed with 75 mL of water and dried at 60° C. under vacuum to give 13.3 g (34.2 mmol, 100%) of the product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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